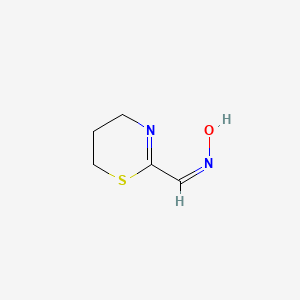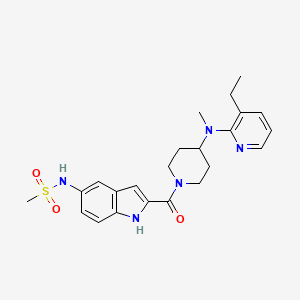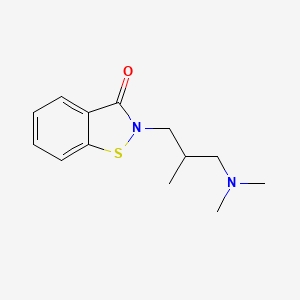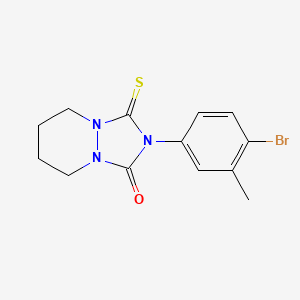
1H-(1,2,4)Triazolo(1,2-a)pyridazin-1-one, 2-(4-bromo-3-methylphenyl)hexahydro-3-thioxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-(1,2,4)Triazolo(1,2-a)pyridazin-1-one, 2-(4-bromo-3-methylphenyl)hexahydro-3-thioxo- is a heterocyclic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and applications in medicinal chemistry. The presence of a triazole ring fused with a pyridazine ring imparts unique chemical properties to this compound, making it a subject of interest in various scientific research fields.
Métodos De Preparación
The synthesis of 1H-(1,2,4)Triazolo(1,2-a)pyridazin-1-one, 2-(4-bromo-3-methylphenyl)hexahydro-3-thioxo- can be achieved through several synthetic routes. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another approach involves the use of azinium-N-imines and nitriles via a [3+2] cycloaddition reaction in the presence of copper acetate . Industrial production methods may involve scale-up reactions and late-stage functionalization to enhance the synthetic utility of the compound .
Análisis De Reacciones Químicas
1H-(1,2,4)Triazolo(1,2-a)pyridazin-1-one, 2-(4-bromo-3-methylphenyl)hexahydro-3-thioxo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles such as amines or thiols.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form new heterocyclic compounds.
Common reagents and conditions used in these reactions include microwave irradiation, copper acetate, and various organic solvents . The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1H-(1,2,4)Triazolo(1,2-a)pyridazin-1-one, 2-(4-bromo-3-methylphenyl)hexahydro-3-thioxo- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 1H-(1,2,4)Triazolo(1,2-a)pyridazin-1-one, 2-(4-bromo-3-methylphenyl)hexahydro-3-thioxo- involves its interaction with specific molecular targets and pathways. For example, it acts as an inhibitor of enzymes such as JAK1, JAK2, and PHD-1 . The compound binds to the active sites of these enzymes, blocking their activity and thereby exerting its biological effects. Additionally, it may interact with other molecular targets involved in various signaling pathways, contributing to its diverse biological activities.
Comparación Con Compuestos Similares
1H-(1,2,4)Triazolo(1,2-a)pyridazin-1-one, 2-(4-bromo-3-methylphenyl)hexahydro-3-thioxo- can be compared with other similar compounds, such as:
1,2,4-Triazolo[1,5-a]pyridines: These compounds also contain a triazole ring fused with a pyridine ring and exhibit similar biological activities.
1,2,4-Triazolo[4,3-b]pyrazines: These compounds have a triazole ring fused with a pyrazine ring and are known for their potential as c-Met kinase inhibitors.
1,2,4-Triazolo[3,4-b]thiadiazines: These compounds are hybrids of triazole and thiadiazine rings and have applications in drug design and development.
The uniqueness of 1H-(1,2,4)Triazolo(1,2-a)pyridazin-1-one, 2-(4-bromo-3-methylphenyl)hexahydro-3-thioxo- lies in its specific structural features and the diverse range of biological activities it exhibits.
Propiedades
Número CAS |
58744-90-4 |
|---|---|
Fórmula molecular |
C13H14BrN3OS |
Peso molecular |
340.24 g/mol |
Nombre IUPAC |
2-(4-bromo-3-methylphenyl)-3-sulfanylidene-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,2-a]pyridazin-1-one |
InChI |
InChI=1S/C13H14BrN3OS/c1-9-8-10(4-5-11(9)14)17-12(18)15-6-2-3-7-16(15)13(17)19/h4-5,8H,2-3,6-7H2,1H3 |
Clave InChI |
NZKQYIYDFBUNSJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)N2C(=O)N3CCCCN3C2=S)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]palmitamide monoacetate](/img/structure/B12694095.png)
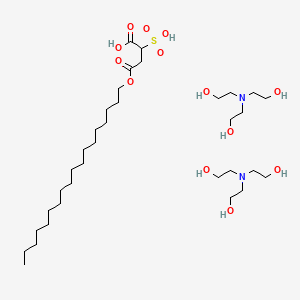
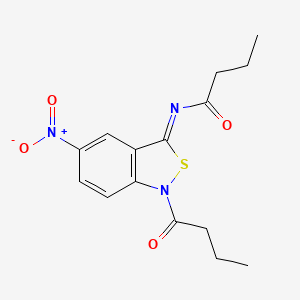

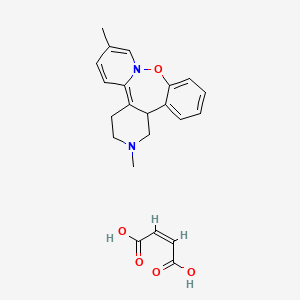
![4,6-Dihydro-9-methoxy-1,2,5-trimethyl-3H-pyrido[4,3-B]carbazolium chloride](/img/structure/B12694121.png)
![N'-[2-(diethylamino)ethyl]-4-propan-2-yloxybenzenecarboximidamide;hydrochloride](/img/structure/B12694133.png)
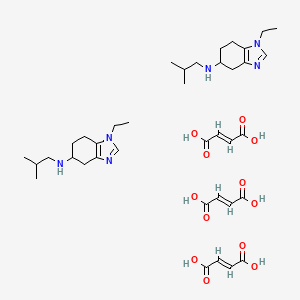

![tris[2,6-di(nonyl)phenyl] phosphite](/img/structure/B12694140.png)

